molecular formula C12H12N4O2 B1461062 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine CAS No. 66680-03-3

4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine

Cat. No. B1461062
CAS RN: 66680-03-3
M. Wt: 244.25 g/mol
InChI Key: XVDNTAIBZHGIAL-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” is a chemical compound with the molecular formula C12H12N4O2. It has an average mass of 244.249 Da and a monoisotopic mass of 244.096024 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as 4-Hydroxy-2-pyrones and 4-Hydroxy-2-quinolones have been synthesized using various methods . These methods often involve cyclization of tricarbonyl compounds and de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations .

Scientific Research Applications

  • Reactions and Transformations in Chemical Synthesis :

    • Dickinson and Jacobsen (1975) explored the hydrazinolysis of heterocyclic compounds, specifically focusing on 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its reactions with hydrazine. This study provides insights into the various pathways and mechanisms involved in these reactions, contributing to a better understanding of the chemical behavior of pyrimidine derivatives (Dickinson & Jacobsen, 1975).
  • Synthesis and Applications in Pharmaceuticals and Explosives :

    • Patil et al. (2008) conducted a study on the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, an important precursor in the pharmaceutical and explosive industries. This research provides valuable insights into the economic synthesis process and the quality of the product, enhancing its applicability in these industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
  • Crystal Structure Analysis :

    • Lihua Wang (2020) characterized the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate using single crystal X-ray diffraction. This study offers a detailed understanding of the molecular and crystal structure, which is essential for the development of applications in various scientific fields (Wang, 2020).
  • Antiviral Activity :

    • Holý et al. (2002) researched the synthesis of 6-hydroxypyrimidine derivatives and their antiviral activity. This study is particularly significant as it demonstrates the potential of pyrimidine derivatives in inhibiting the replication of various viruses, including herpes and retroviruses (Holý et al., 2002).
  • Biological Properties and Antioxidant Activity :

    • Akbas et al. (2018) synthesized 4-hydroxyphenyl substituted thiopyrimidine derivatives and conducted studies on their in vitro antioxidant activities. These compounds showed promising results in free radical scavenging ability and metal chelating activities, highlighting their potential in biological and medicinal applications (Akbas, Ekin, Ergan, & Karakuş, 2018).

Future Directions

While specific future directions for “4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” were not found, similar compounds like 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine, also known as SKLB325, is the Jumonji domain-containing 6 (JMJD6) protein . JMJD6 is a member of the Jumonji C domain-containing family of proteins, which are involved in the regulation of gene expression through histone modification .

Mode of Action

SKLB325 acts as an inhibitor of JMJD6, binding to it with a dissociation constant (K D) value of 0.755 μM and an IC50 value of 0.7797 μM . By inhibiting JMJD6, SKLB325 can affect the transcription of certain genes, thereby influencing cellular processes .

Biochemical Pathways

The inhibition of JMJD6 by SKLB325 affects the transcription of the long non-coding RNA (lncRNA) HOTAIR . HOTAIR plays a significant role in the development of liver cancer, and its overexpression has been linked to radioresistance in liver cancer stem cells . The JMJD6–BRD4 complex stimulates HOTAIR transcription by binding to the promoter region of HOTAIR .

Pharmacokinetics

It is known that sklb325 exhibits antitumor effects on ovarian cancer both in vivo and in vitro , suggesting that it has sufficient bioavailability to exert its effects in the body.

Result of Action

SKLB325 has been shown to induce apoptosis, or programmed cell death, in cancer cells . It also exhibits antitumor effects on ovarian cancer and renal cell carcinoma . In liver cancer stem cells, SKLB325 has been found to promote radioresistance by maintaining the stemness of the cells .

Action Environment

The efficacy and stability of SKLB325 can be influenced by various environmental factors. For example, the presence of other molecules in the cellular environment can affect the binding of SKLB325 to its target, JMJD6 . Additionally, the pH and temperature of the environment can influence the stability and activity of the compound.

properties

IUPAC Name

2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDNTAIBZHGIAL-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425467
Record name 6-METHYL-2-[2-[(E)-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYL]HYDRAZINY L]-1H-PYRIMIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66680-03-3
Record name NSC97967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC73150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-METHYL-2-[2-[(E)-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYL]HYDRAZINY L]-1H-PYRIMIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-2-(2-HYDROXYBENZYLIDENEHYDRAZINO)-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 3
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 4
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 5
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine

Q & A

Q1: What is the mechanism of action of SKLB325 in RCC?

A1: SKLB325 is a novel inhibitor of the Jumonji domain-containing 6 (JMJD6) protein. [] While the exact mechanism of inhibition by SKLB325 is not fully elaborated in the provided research, it effectively suppresses the oncogenic effects driven by JMJD6. [] In RCC, high JMJD6 expression, often caused by aberrant p300 activity, promotes tumor progression. JMJD6 achieves this by assembling super-enhancers that activate the expression of several oncogenes, including VEGFA, β-catenin, and SRC. [] By inhibiting JMJD6, SKLB325 disrupts this oncogenic signaling cascade, thereby suppressing RCC progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.